n-Benzylacetamidine
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Overview
Description
n-Benzylacetamidine: is an organic compound with the molecular formula C9H12N2. It is known for its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), which makes it significant in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl Hydroxylamine Hydrochloride Method:
Industrial Production Methods: While specific industrial production methods for n-Benzylacetamidine are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: n-Benzylacetamidine can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylacetamide derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry:
Inhibitor Studies: n-Benzylacetamidine is extensively used as an inhibitor in studies involving nitric oxide synthase, particularly iNOS.
Biology:
Cell Signaling: It plays a role in studying cell signaling pathways involving nitric oxide.
Medicine:
Inflammation Research: Due to its selective inhibition of iNOS, it is used in research related to inflammation and immune response.
Industry:
Mechanism of Action
n-Benzylacetamidine exerts its effects primarily through the inhibition of inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide from L-arginine. This inhibition is highly selective, with minimal effects on endothelial nitric oxide synthase (eNOS) .
Comparison with Similar Compounds
n-Benzylacetamide: Shares a similar benzyl group but differs in its functional groups and biological activity.
n-Benzylformamide: Another related compound with different functional groups and applications.
Uniqueness: n-Benzylacetamidine is unique due to its potent and selective inhibition of iNOS, which is not commonly observed in other similar compounds. This selectivity makes it particularly valuable in biochemical and pharmacological research .
Properties
IUPAC Name |
N'-benzylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAZFIPLVKCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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